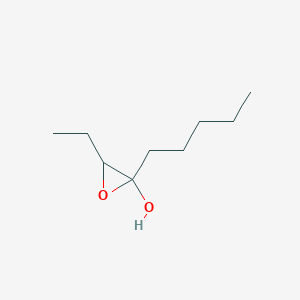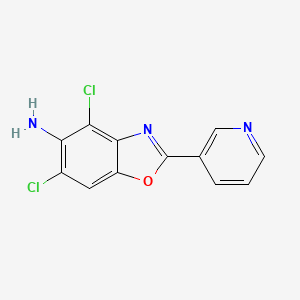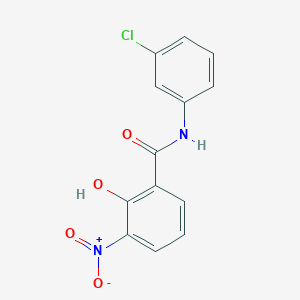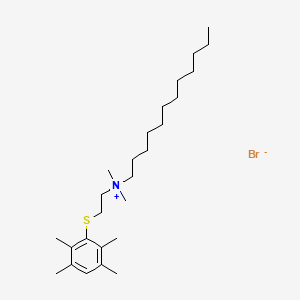
1-Dodecanaminium, N,N-dimethyl-N-(2-((2,3,5,6-tetramethylphenyl)thio)ethyl)-, bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Dodecanaminium, N,N-dimethyl-N-(2-((2,3,5,6-tetramethylphenyl)thio)ethyl)-, bromide is a quaternary ammonium compound. It is known for its surfactant properties and is used in various industrial and research applications. The compound’s structure includes a long hydrophobic dodecyl chain and a hydrophilic ammonium group, making it effective in reducing surface tension.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Dodecanaminium, N,N-dimethyl-N-(2-((2,3,5,6-tetramethylphenyl)thio)ethyl)-, bromide typically involves the quaternization of a tertiary amine with an alkyl halide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: Dodecylamine, dimethylamine, and 2,3,5,6-tetramethylphenylthiol.
Reaction: The dodecylamine is first reacted with dimethylamine to form N,N-dimethyldodecylamine. This intermediate is then reacted with 2,3,5,6-tetramethylphenylthiol to form the final product.
Conditions: The reactions are typically carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to handle the increased volume of reactants.
Purification: The product is purified using techniques such as distillation or recrystallization to ensure high purity.
Quality Control: Rigorous quality control measures are in place to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Dodecanaminium, N,N-dimethyl-N-(2-((2,3,5,6-tetramethylphenyl)thio)ethyl)-, bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine.
Substitution: The bromide ion can be substituted with other anions such as chloride or iodide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halide exchange reactions are typically carried out in polar solvents like acetone or acetonitrile.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Halide-substituted quaternary ammonium compounds.
Scientific Research Applications
1-Dodecanaminium, N,N-dimethyl-N-(2-((2,3,5,6-tetramethylphenyl)thio)ethyl)-, bromide has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of cell membrane dynamics due to its surfactant properties.
Medicine: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the formulation of detergents and disinfectants.
Mechanism of Action
The compound exerts its effects primarily through its surfactant properties. The long hydrophobic dodecyl chain interacts with lipid membranes, disrupting their structure and leading to cell lysis. The hydrophilic ammonium group ensures solubility in aqueous environments, facilitating its interaction with biological membranes.
Comparison with Similar Compounds
Similar Compounds
Cetyltrimethylammonium Bromide (CTAB): Another quaternary ammonium compound with similar surfactant properties.
Benzalkonium Chloride: Widely used as a disinfectant and antiseptic.
Dodecylbenzenesulfonic Acid: An anionic surfactant used in detergents.
Uniqueness
1-Dodecanaminium, N,N-dimethyl-N-(2-((2,3,5,6-tetramethylphenyl)thio)ethyl)-, bromide is unique due to the presence of the tetramethylphenylthio group, which imparts specific chemical properties and enhances its effectiveness as a surfactant. This structural feature distinguishes it from other quaternary ammonium compounds and contributes to its specialized applications in research and industry.
Properties
CAS No. |
73430-82-7 |
|---|---|
Molecular Formula |
C26H48BrNS |
Molecular Weight |
486.6 g/mol |
IUPAC Name |
dodecyl-dimethyl-[2-(2,3,5,6-tetramethylphenyl)sulfanylethyl]azanium;bromide |
InChI |
InChI=1S/C26H48NS.BrH/c1-8-9-10-11-12-13-14-15-16-17-18-27(6,7)19-20-28-26-24(4)22(2)21-23(3)25(26)5;/h21H,8-20H2,1-7H3;1H/q+1;/p-1 |
InChI Key |
KWSMIAFXPRKPFI-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCC[N+](C)(C)CCSC1=C(C(=CC(=C1C)C)C)C.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


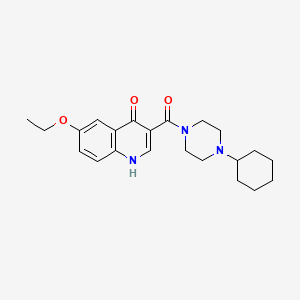



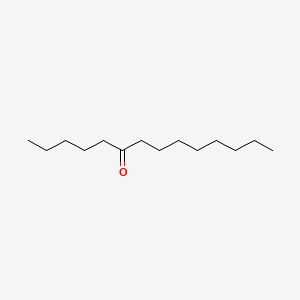

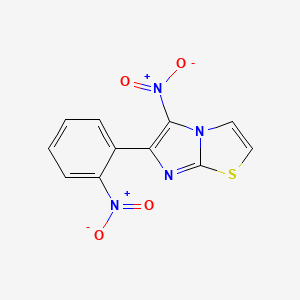
![[3-methoxy-2-(9-methyldecyl)-5-(4-methylpentyl)phenyl] 15-(4-methoxyphenyl)pentadecanoate](/img/structure/B13802020.png)
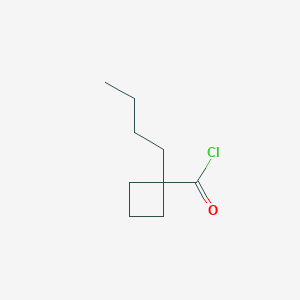

![2-Naphthalenesulfonic acid, 8-[[4-(acetylamino)phenyl]azo]-5-amino-, monosodium salt](/img/structure/B13802038.png)
